tert-Butyl ((2S,3R)-1-(4-(benzyloxy)phenyl)-4-chloro-3-hydroxybutan-2-yl)carbamate
Description
tert-Butyl ((2S,3R)-1-(4-(benzyloxy)phenyl)-4-chloro-3-hydroxybutan-2-yl)carbamate is a chiral organic compound characterized by its stereochemical complexity and functional diversity. The molecule features a tert-butyl carbamate group, a 4-(benzyloxy)phenyl substituent, and a chlorinated hydroxybutan-2-yl backbone. Its stereochemistry at positions 2S and 3R is critical for its biochemical interactions, particularly in pharmaceutical research where enantiomeric purity often dictates activity .
It is typically synthesized via stereoselective methods, such as catalytic asymmetric hydroxylation or enzymatic resolution, to ensure the desired configuration .
Properties
Molecular Formula |
C22H28ClNO4 |
|---|---|
Molecular Weight |
405.9 g/mol |
IUPAC Name |
tert-butyl N-[(2S,3R)-4-chloro-3-hydroxy-1-(4-phenylmethoxyphenyl)butan-2-yl]carbamate |
InChI |
InChI=1S/C22H28ClNO4/c1-22(2,3)28-21(26)24-19(20(25)14-23)13-16-9-11-18(12-10-16)27-15-17-7-5-4-6-8-17/h4-12,19-20,25H,13-15H2,1-3H3,(H,24,26)/t19-,20-/m0/s1 |
InChI Key |
ANUFXNUKGPALOJ-PMACEKPBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)[C@H](CCl)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(CCl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include tert-butyl hydroperoxide, benzyl cyanides, and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl((2S,3R)-1-(4-(benzyloxy)phenyl)-4-chloro-3-hydroxybutan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The chloro group can be reduced to form the corresponding hydrocarbon.
Substitution: The chloro group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while substitution of the chloro group can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Tert-Butyl ((2S,3R)-1-(4-(benzyloxy)phenyl)-4-chloro-3-hydroxybutan-2-yl)carbamate is a complex organic compound belonging to the carbamate class. It features a tert-butyl group, a common protecting group in organic synthesis, attached to a chiral center. The compound's structure includes a substituted phenyl ring and chloro and hydroxy functional groups, which indicates potential reactivity and biological activity. Its molecular formula is C22H28ClNO4, with a molecular weight of approximately 359.84 g/mol .
Scientific Research Applications
This compound shares similarities with several other compounds.
Comparison Table :
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Tert-butyl carbamate | Simple carbamate structure | Moderate antimicrobial activity | Commonly used protecting group |
| Benzyloxyphenol | Hydroxy phenol derivative | Antioxidant properties | Lacks carbamate functionality |
| Chloroacetaminophen | Acetaminophen derivative with chlorine | Analgesic and antipyretic effects | Different functional groups affecting activity |
These compounds differ primarily in their functional groups and biological activities but share a commonality in their application within medicinal chemistry and organic synthesis. The presence of both hydroxy and chloro groups in this compound enhances its reactivity compared to simpler analogs.
The synthesis of this compound can be approached through several methods. This compound has potential applications in several fields.
Other similar compounds include:
- tert-Butyl ((2S,3S)-1-(4-(benzyloxy)phenyl)-4-chloro-3-hydroxybutan-2-yl)carbamate
- (R)-tert-Butyl (1-(4-(benzyloxy)phenyl)-3-hydroxypropan-2-yl)carbamate
- (S)-tert-Butyl (1-(4-(benzyloxy)phenyl)-3-hydroxypropan-2-yl)carbamate
- tert-Butyl ((2S,3R)-4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate
- (S)-tert-Butyl (1-hydroxy-3-(4-methoxyphenyl)propan-2-yl)carbamate
Mechanism of Action
The mechanism of action of tert-Butyl((2S,3R)-1-(4-(benzyloxy)phenyl)-4-chloro-3-hydroxybutan-2-yl)carbamate involves its interaction with specific molecular targets. The benzyloxyphenyl moiety can interact with aromatic residues in proteins, while the chloro and hydroxy groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Biological Activity
Structure-Activity Relationship
The compound belongs to the carbamate class and features several functional groups that may contribute to its biological activity:
- Tert-butyl group: A common protecting group in organic synthesis
- Benzyloxy group: May enhance lipophilicity and membrane permeability
- Chloro and hydroxy functional groups: Potential reactive sites
These structural features suggest that the compound could have applications in medicinal chemistry and organic synthesis.
Predicted Properties
Based on the data available for similar compounds, we can estimate some properties of tert-Butyl ((2S,3R)-1-(4-(benzyloxy)phenyl)-4-chloro-3-hydroxybutan-2-yl)carbamate:
These predictions suggest that the compound may have favorable drug-like properties, including the ability to cross the blood-brain barrier and low likelihood of interfering with major drug-metabolizing enzymes.
Potential Applications
While specific biological activities are not reported in the search results, the compound's structure suggests potential applications in:
- Pharmaceutical research: As a precursor or intermediate in drug synthesis
- Enzyme inhibition studies: The carbamate group is often associated with enzyme inhibition
- Neuroprotective research: If BBB permeant, it may be explored for CNS-related applications
It's important to note that these are speculative applications based on structural features, and actual biological activity would need to be determined through experimental studies.
Research Gaps and Future Directions
The lack of specific biological activity data for this compound highlights several research opportunities:
- In vitro assays to determine its effects on various cellular processes
- Structure-activity relationship studies to understand the role of each functional group
- Comparative analyses with similar compounds to predict potential therapeutic applications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
